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molecular formula C14H12BrN5 B8631384 4-N-[(3-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine

4-N-[(3-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine

Cat. No. B8631384
M. Wt: 330.18 g/mol
InChI Key: DSHKTWXJICRQFJ-UHFFFAOYSA-N
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Patent
US06521620B1

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (228 mg, 1.19 mmol) (described in a previous experimental) and 3-bromobenzylamine (0.84 g, 4.52 mmol) is stirred under N2 at 140° C. for 1 h. The resulting product is chromatographed on silica gel (2-10% EtOH/EtOAc) to give 7-amino-4-[(3-bromophenyl)methylamino]pyrido[4,3-d]pyrimidine (203 mg, 52%) as a light brown solid. 1H NMR (DMSO) δ 9.09 (1H, s), 8.86 (1H, t, J=5.8 Hz), 8.26 (1H, s), 7.54 (1H, s), 7.44 (1H, d, J=7.8 Hz,), 7.36 (1H, d, J=7.6 Hz), 7.29 (2H, t, J=7.7 Hz), 6.48 (2H, s), 6.37 (1H, s), 4.73 (2H, d, J=5.8 Hz).
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8](SC)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1.[Br:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH2:18][NH2:19]>>[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8]([NH:19][CH2:18][C:17]3[CH:20]=[CH:21][CH:22]=[C:15]([Br:14])[CH:16]=3)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
228 mg
Type
reactant
Smiles
NC1=CC=2N=CN=C(C2C=N1)SC
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
BrC=1C=C(CN)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
is stirred under N2 at 140° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting product is chromatographed on silica gel (2-10% EtOH/EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=2N=CN=C(C2C=N1)NCC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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